molecular formula C7H5ClN2 B1347797 2-Chloro-5-pyridineacetonitrile CAS No. 39891-09-3

2-Chloro-5-pyridineacetonitrile

Cat. No.: B1347797
CAS No.: 39891-09-3
M. Wt: 152.58 g/mol
InChI Key: BLGUCBUETMYJTB-UHFFFAOYSA-N
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Description

2-Chloro-5-pyridineacetonitrile is an organic compound with the chemical formula C7H5ClN2. It is characterized by the presence of a chlorine atom and a cyano group attached to a pyridine ring. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-pyridineacetonitrile typically involves the chlorination of 5-methylpyridine-2-carbonitrile. One common method includes the reaction of 5-methylpyridine-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-pyridineacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-pyridineacetonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

    Industry: Applied in the production of agrochemicals, such as herbicides and insecticides .

Mechanism of Action

The mechanism of action of 2-Chloro-5-pyridineacetonitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and cyano group make the compound susceptible to nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-pyridineacetonitrile is unique due to the presence of both chlorine and cyano functional groups, which provide a combination of reactivity and versatility not found in other chloropyridine derivatives. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUCBUETMYJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363064
Record name 2-Chloro-5-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-09-3
Record name 6-Chloro-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloropyridin-3-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

A solution of 5.2 g (32 mmol) of 2-chloro-5-chloromethylpyridine dissolved in 40 mL of ethanol was treated with 20 mL of water and 2.4 g (37 mmol) of potassium cyanide. The mixture was stirred and heated at 50° C. for 20 hours. The dark mixture was then partitioned between dichloromethane and water and the organic layer was washed with brine and dried over sodium sulfate. The solvent was removed under reduced pressure to yield 4.54 g (92%) of Preparatory Compound E, (6-chloro-3-pyridinyl)acetonitrile, as a dark brown liquid: 1H NMR (CDCl3) δ 8.38 (d, J=3.0 Hz, 1H), 7.71 (dd, J=3.0 and 7.6 Hz, 1H), 7.42 (d, J=7.6 Hz, 1H), 3.80 (s, 2H) ppm. GCMS: (EI) m/z 152 (M+).
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5.2 g
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40 mL
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20 mL
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2.4 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-5-(chloromethyl)pyridine (5.0 g, 0.031 mol) in ethanol (38 mL) and water (19 mL) was added potassium cyanide (2.41 g, 0.0370 mol) at RT under nitrogen atmosphere. The reaction mixture was stirred at 50° C. overnight. The reaction was diluted with water and extracted with DCM. The organic layer was washed with brine and dried over sodium sulfate. The solution was filtered and the filtrate was concentrated to afford the desired compound (4.2 g, 89%). Analytical LCMS: (M+H)+=153.1.
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5 g
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Reaction Step One
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2.41 g
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reactant
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38 mL
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solvent
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19 mL
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0 (± 1) mol
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Yield
89%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

25.6 g of sodium cyanide (0.522 mol) are dissolved in 123 g of dimethyl sulfoxide, the mixture is heated to 90° C. and 68.9 g (0.43 mol) of 2-chloro-5-chloromethylpyridine are introduced in portions. During this, the temperature rises to 130° C. The mixture is allowed to cool to room temperature, poured into water and extracted using ether. The solvent is removed and the crude product is distilled at 1.0 mbar (130°-135° C.). M.p.: 80° C. Yield: 41.1 g (63% of theory).
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25.6 g
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reactant
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123 g
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68.9 g
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